2-(Morpholin-4-yl)-3-pentyl-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
Preparation Methods
The synthesis of 2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol typically involves the reaction of benzofuran derivatives with morpholine and pentyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may include large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzofuran core .
Scientific Research Applications
2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share a similar benzofuran core but differ in their functional groups and biological activities . The unique combination of the morpholine and pentyl groups in 2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol distinguishes it from other benzofuran derivatives, providing distinct chemical and biological properties .
Properties
CAS No. |
1886-41-5 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-3-pentyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H25NO3/c1-2-3-4-5-14-15-12-13(19)6-7-16(15)21-17(14)18-8-10-20-11-9-18/h6-7,12,14,17,19H,2-5,8-11H2,1H3 |
InChI Key |
WMSNARZQGYCVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(OC2=C1C=C(C=C2)O)N3CCOCC3 |
Origin of Product |
United States |
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